Ethoxy(hydroxymethyl)phosphinic acid

Description

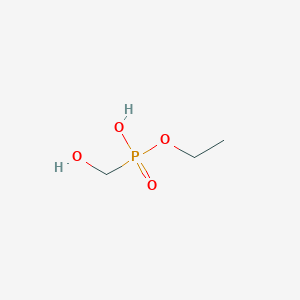

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy(hydroxymethyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFILKYGNWOWIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques in Phosphinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Ethoxy(hydroxymethyl)phosphinic acid, providing insights into the connectivity and chemical environment of its constituent atoms.

Due to the absence of specific published experimental data for this compound, the following sections describe the expected spectral characteristics based on the known principles of NMR spectroscopy and data from analogous organophosphorus compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethoxy, hydroxymethyl, and the P-H groups would be anticipated. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, arising from coupling with each other. The hydroxymethyl (CH₂OH) protons would likely appear as a doublet due to coupling with the phosphorus atom. The proton directly attached to the phosphorus atom (if present, depending on the tautomeric form) would also exhibit a characteristic doublet. The hydroxyl proton (OH) might appear as a broad singlet, and its position could be concentration and solvent-dependent.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.2 - 1.4 | Triplet (t) | ³JHH = 7-8 |

| OCH₂ (ethoxy) | 3.9 - 4.2 | Doublet of Quartets (dq) | ³JHH = 7-8, ³JPH = 8-10 |

| CH₂OH | 3.7 - 4.0 | Doublet (d) | ²JPH = 8-12 |

| OH | Variable | Broad Singlet (br s) | N/A |

| P-OH | Variable | Broad Singlet (br s) | N/A |

Note: This table is predictive and not based on reported experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected. The methyl carbon of the ethoxy group would appear at the highest field (lowest ppm). The two methylene carbons (ethoxy and hydroxymethyl) would appear at a lower field and would exhibit coupling to the phosphorus atom, resulting in doublets. The coupling constant for the carbon directly attached to the phosphorus (hydroxymethyl) would be larger than that of the ethoxy methylene carbon.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to P-coupling) | Expected Coupling Constant (J, Hz) |

| C H₃ (ethoxy) | 15 - 20 | Doublet (d) | ³JPC = 5-7 |

| OC H₂ (ethoxy) | 60 - 65 | Doublet (d) | ²JPC = 6-8 |

| C H₂OH | 55 - 65 | Doublet (d) | ¹JPC = 130-150 |

Note: This table is predictive and not based on reported experimental data.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a highly sensitive and specific technique for phosphorus-containing compounds. hmdb.ca The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift would fall within the characteristic range for phosphinate esters. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent ethoxy and hydroxymethyl groups.

Expected ³¹P NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| ³¹P | +25 to +50 | Multiplet |

Note: This table is predictive and not based on reported experimental data. The chemical shift is referenced to 85% H₃PO₄.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity between the ethoxy group and the phosphorus atom, as well as the hydroxymethyl group and the phosphorus atom.

¹H-³¹P HETCOR: This heteronuclear correlation experiment specifically maps the couplings between protons and the phosphorus nucleus, providing direct evidence of P-O-C-H and P-C-H connectivities. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like phosphinic acids, often yielding an intact molecular ion or a protonated/deprotonated molecule. For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental formula can be confirmed with high accuracy.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would provide valuable structural information. Characteristic fragmentation pathways for organophosphorus acids often involve the loss of alkoxy groups or other neutral losses from the parent ion. mdpi.com

Expected ESI-MS Data for this compound

| Ion | Expected m/z (Monoisotopic) |

| [M+H]⁺ | 141.0362 |

| [M-H]⁻ | 139.0219 |

| [M+Na]⁺ | 163.0182 |

Note: This table is based on the calculated exact mass for the molecular formula C₃H₉O₄P.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. nih.gov For this compound (C₃H₉O₄P), HRMS would be employed to measure the exact mass of its molecular ion. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as an Orbitrap or time-of-flight (TOF) instrument. The measured mass-to-charge ratio (m/z) would be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³¹P). The high mass accuracy, typically within 5 ppm, provides strong evidence for the proposed molecular formula. youtube.com

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₃H₉O₄P | [M+H]⁺ | 141.0260 |

| [M-H]⁻ | 139.0115 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a powerful technique for assessing the purity and confirming the identity of a compound. researchgate.net For this compound, an LC-MS method would be developed to separate it from any starting materials, by-products, or degradation products. nih.gov

The chromatographic separation of polar organophosphorus compounds like phosphinic acids can be achieved using various stationary phases, including porous graphitic carbon or hydrophilic interaction liquid chromatography (HILIC). nih.govsepscience.com The mobile phase is often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, which must be volatile for compatibility with the MS detector. nih.gov

Following separation by LC, the eluent is introduced into the mass spectrometer. The MS detector confirms the identity of the peak corresponding to this compound by its mass-to-charge ratio. The purity of the sample is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. chromforum.org This technique is highly sensitive and can detect impurities at very low levels. mdpi.comlcms.cz

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a plot of absorbance versus wavenumber, which is unique to the compound.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a strong absorption band for the P=O (phosphoryl) group is a key indicator for this class of compounds. researchgate.net Similarly, vibrations associated with P-O, O-H, C-O, and C-H bonds would be observed in specific regions of the spectrum. researchgate.netlibretexts.org The broadness of the O-H stretching band is often indicative of hydrogen bonding, which is common in phosphinic acids. beilstein-journals.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (acid) | Stretching | 3200-2500 | Broad, Strong |

| C-H (alkyl) | Stretching | 2980-2850 | Medium-Strong |

| P=O | Stretching | 1250-1150 | Very Strong |

| C-O | Stretching | 1100-1000 | Strong |

| P-O | Stretching | 1050-900 | Strong |

| P-OH | Stretching | 950-850 | Medium, Broad |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy could provide valuable structural information. The P=O stretching vibration, which is strong in the IR spectrum, would also be expected to be a prominent feature in the Raman spectrum. rsc.org Vibrations associated with the P-C and P-O single bonds would also be observable. nih.gov A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. nih.gov The technique has been successfully used to analyze related phosphonic acids, often in conjunction with density functional theory (DFT) calculations to aid in the assignment of vibrational modes. nih.govacs.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For organophosphorus compounds, phosphorus content is also determined, often by methods like inductively coupled plasma (ICP) analysis after sample digestion. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula.

For a pure sample of this compound (C₃H₉O₄P), the experimental results from elemental analysis should closely match the calculated theoretical percentages. A close correlation (typically within ±0.4%) provides strong evidence for the empirical formula and serves as a critical check of sample purity.

Table 3: Elemental Composition of this compound (C₃H₉O₄P)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 3 | 36.033 | 25.72% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.48% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 45.70% |

| Phosphorus (P) | 30.974 | 1 | 30.974 | 22.11% |

| Total | 140.075 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method can provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. beilstein-journals.org

The analysis would reveal the geometry around the tetrahedral phosphorus atom, a characteristic feature of phosphinic acids. wikipedia.org It would also show the conformation of the ethoxy and hydroxymethyl groups. Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the acidic proton and the phosphoryl oxygen, which govern the crystal packing. beilstein-journals.orgnih.gov This detailed structural information is invaluable for understanding the compound's physical properties and chemical reactivity.

Compound Index

Chiroptical Methods for Stereochemical Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly for compounds with biological relevance. For P-chiral phosphinic acids such as this compound, which contains a stereogenic phosphorus center, chiroptical methods provide a powerful, non-destructive means to assign the three-dimensional arrangement of its substituents. wiley-vch.dewikipedia.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org The primary methods employed for such stereochemical elucidation include Vibrational Circular Dichroism (VCD), electronic Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD).

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.govru.nl This technique is exceptionally sensitive to the spatial arrangement of atoms and functional groups within a molecule, making it a robust tool for determining absolute configuration in solution, without the need for crystallization. ru.nl

In the analysis of this compound, VCD would probe the stereochemistry around the phosphorus center by examining the chiral signature of specific vibrational modes. Key vibrational bands, such as the P=O stretching, P-C stretching, C-O stretching, and O-H bending modes, are expected to exhibit VCD signals. The sign and intensity of these signals are directly related to the molecule's absolute configuration.

For an unambiguous assignment, experimental VCD spectra of the enantiomers of this compound would be compared to theoretical spectra generated by quantum chemical calculations, typically using Density Functional Theory (DFT). rsc.org A match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., R) provides a definitive assignment of its absolute stereochemistry.

Hypothetical VCD Data for this compound

This table presents illustrative data for the most significant expected vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |

|---|---|---|---|

| O-H Stretch | 3450 | +0.5 | -0.5 |

| C-H Stretch (CH₂) | 2980 | -1.2 | +1.2 |

| P=O Stretch | 1250 | +3.5 | -3.5 |

| P-O-C Stretch | 1040 | -2.8 | +2.8 |

Circular Dichroism (CD)

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. chiralabsxl.com This occurs when the molecule contains a chromophore (a light-absorbing group) in a chiral environment. chiralabsxl.com The phosphinic acid group itself is not a strong chromophore in the accessible UV-Vis region. Therefore, direct analysis of this compound by CD spectroscopy can be challenging.

To overcome this limitation, the molecule can be derivatized to introduce a suitable chromophore. For instance, reaction of the hydroxyl group with a chromophoric agent could be employed. Alternatively, if the molecule is part of a larger system containing aromatic or other unsaturated groups, CD can be a powerful tool. The resulting CD spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint for a specific enantiomer. mdpi.com As with VCD, the absolute configuration can often be determined by comparing the experimental spectrum to those of structurally analogous compounds with known stereochemistry or through theoretical predictions. chiralabsxl.com

Hypothetical CD Data for a Chromophoric Derivative of this compound

This table illustrates hypothetical CD data after derivatization.

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-Enantiomer | 280 | +15,000 |

| 250 | -10,000 | |

| (S)-Enantiomer | 280 | -15,000 |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org While a simple measurement of optical rotation at a single wavelength (typically the sodium D-line at 589 nm) can confirm that a compound is chiral, ORD provides more detailed structural information. nih.gov

The ORD curve of a chiral molecule shows how its specific rotation varies across a range of wavelengths. wikipedia.org In regions away from an absorption band, this variation is typically a plain curve. However, in the vicinity of a chromophore's absorption, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. nih.gov The sign of the Cotton effect is directly related to the stereochemistry of the molecule. Enantiomers will display mirror-image ORD curves. chiralabsxl.com For this compound, which lacks a strong chromophore, a plain ORD curve would be expected. The sign of rotation at various wavelengths can be used for comparison with related compounds to infer the absolute configuration.

Hypothetical ORD Data for this compound

This table shows hypothetical specific rotation values at different wavelengths.

| Wavelength (nm) | (R)-Enantiomer Specific Rotation [α] | (S)-Enantiomer Specific Rotation [α] |

|---|---|---|

| 633 | +15.5° | -15.5° |

| 589 (D-line) | +18.2° | -18.2° |

| 436 | +35.8° | -35.8° |

Table of Compounds Mentioned

| Compound Name |

|---|

Reactivity and Transformation Pathways of Ethoxy Hydroxymethyl Phosphinic Acid

Reactions Involving the Phosphinic Acid Moiety (P(O)OH)

The phosphinic acid group is the primary site for reactions such as acid-base chemistry, nucleophilic substitution at the phosphorus center, and metal coordination.

The phosphinic acid moiety, -P(O)OH, confers acidic properties to the molecule. The acidity of phosphinic acids generally falls between that of carboxylic acids and phosphonic acids. researchgate.net The acid dissociation constant (pKa) is a measure of this acidity. While the specific pKa for ethoxy(hydroxymethyl)phosphinic acid is not widely reported, the pKa values for phosphinic acids typically lie in the range of 1 to 3 in aqueous solutions. researchgate.netresearchgate.netorganicchemistrydata.org For comparison, the pKa values for phosphonic acids have a first pKa between 1.1 and 2.3 and a second pKa between 5.3 and 7.2. researchgate.net

The protonation state of the molecule is dependent on the pH of the solution. youtube.com

At pH < pKa: The phosphinic acid group will be predominantly in its protonated, neutral form, this compound.

At pH = pKa: The solution will contain an equimolar mixture of the protonated acid and its conjugate base, the ethoxy(hydroxymethyl)phosphinate anion. youtube.com

At pH > pKa: The molecule will exist primarily in its deprotonated, anionic form. youtube.com

This equilibrium is crucial for its interaction in biological systems and for its role in coordination chemistry. In acidic media, protonation is thought to occur on the doubly bonded oxygen atom of the phosphoryl group. nih.gov

Table 1: Comparison of Acidity for Related Acid Classes

| Acid Class | Typical pKa Range (in water) | Reference |

|---|---|---|

| Phosphinic Acids | 1 - 3 | researchgate.netorganicchemistrydata.org |

| Phosphonic Acids (1st pKa) | 1.1 - 2.3 | researchgate.net |

| Phosphonic Acids (2nd pKa) | 5.3 - 7.2 | researchgate.net |

| Carboxylic Acids | ~3 - 5 | kyoto-u.ac.jp |

The phosphinic acid group can undergo condensation reactions with alcohols and amines to form the corresponding phosphinate esters and phosphinic amides. These reactions typically require activation of the phosphinic acid.

Esterification: The direct esterification of phosphinic acids can be challenging but can be achieved under certain conditions. For instance, methods analogous to carboxylic acid esterification, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or employing Garegg-Samuelsson conditions, can be applied. nih.gov An alternative is the O-alkylation of the phosphinate anion. nih.gov The synthesis of phosphinate esters is a key step in creating derivatives with varied properties. organic-chemistry.org

Amidation: The formation of a P-N bond to yield a phosphinic amide can be accomplished by reacting the phosphinic acid with an amine. This often requires activating agents to facilitate the condensation. One-pot protocols, such as those using a combination of trimethyl phosphite (B83602) and iodine, have been developed for the amidation of carboxylic acids and could be adapted for phosphinic acids. researchgate.net

Table 2: General Methods for Esterification and Amidation of P-Acids

| Transformation | General Method/Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) | Phosphinate Ester | nih.gov |

| Esterification | O-alkylation with alkyl halides | Phosphinate Ester | nih.gov |

| Amidation | Amine, Trimethyl phosphite/Iodine | Phosphinic Amide | researchgate.net |

Phosphinic acids and their conjugate bases (phosphinates) are effective ligands for a wide variety of metal ions. researchgate.netacs.org The phosphinate group typically coordinates to metal centers through the two oxygen atoms of the P(O)O⁻ moiety. This can lead to the formation of stable chelate rings or bridging structures, facilitating the assembly of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov

The coordination behavior of phosphinates is intermediate between that of carboxylates and phosphonates. researchgate.net They form stronger bonds with hard metal ions compared to carboxylates and exhibit more predictable coordination modes than phosphonates. researchgate.net The phosphinate group can bind to metals in several ways, with the eight-membered M-O-P-O-M-O-P-O ring being a common motif in coordination polymers. researchgate.net Quantum chemical studies on methyl-substituted phosphinic acids with U(VI) and Pu(IV) have shown that these ligands can form stable complexes, sometimes involving hydrogen bonding between the acidic proton and other ligands like nitrate. acs.orgacs.org

Phosphinate esters, which can be synthesized from this compound as described in section 4.1.2, can undergo further transformations.

Hydrolysis: The ester bond in phosphinates can be cleaved through hydrolysis to regenerate the phosphinic acid. proquest.comsemanticscholar.orgnih.gov This reaction can be performed under either acidic or basic conditions. proquest.comsemanticscholar.org For example, hydrolysis using concentrated hydrochloric acid is a common method for the dealkylation of phosphinate esters. proquest.combeilstein-journals.org The ease of hydrolysis can be influenced by the nature of the ester group and the reaction conditions.

Transesterification: This reaction involves the exchange of the alkoxy group of a phosphinate ester with a different alcohol. Transesterification can be catalyzed by acids or bases and is often performed by using the desired alcohol as a solvent to drive the equilibrium. organic-chemistry.orgmasterorganicchemistry.com Microwave-assisted transesterification has also been shown to be an effective method for H-phosphinates. researchgate.net This process allows for the conversion of one phosphinate ester into another without first reverting to the parent acid.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group attached directly to the phosphorus atom provides a site for oxidation reactions.

The hydroxymethyl group is susceptible to oxidation, which can potentially yield either a formylphosphinic acid (aldehyde derivative) or a carboxyphosphinic acid (carboxylic acid derivative). The oxidation of alcohols to carboxylic acids is a well-established transformation in organic chemistry.

While specific studies on the oxidation of this compound are not prevalent, the oxidation of other hydroxymethyl compounds provides insight into potential pathways. For example, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is known for its efficiency in oxidizing aldehydes to carboxylic acids and is tolerant of many functional groups. wikipedia.org This method could potentially be applied in a two-step process, involving initial oxidation of the hydroxymethyl group to an aldehyde, followed by further oxidation to the carboxylic acid. The oxidation of lower oxyacids of phosphorus to higher oxidation states is also a known process, often studied with various oxidizing agents like picolinium chlorochromate (PICC). univ.kiev.ua The oxidation of the hydroxymethyl group in 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid has been achieved using heteropoly acids, demonstrating that catalytic systems can effectively target this functional group for oxidation. nih.gov Similarly, methanoic acid, which contains a group analogous to an aldehyde, can be oxidized to carbon dioxide. youtube.com

Table 3: Potential Oxidation Products

| Starting Functional Group | Potential Oxidized Functional Group | General Reagent Class | Reference |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | -CHO (Formyl) | Mild Oxidizing Agents | wikipedia.org |

| -CH₂OH (Hydroxymethyl) | -COOH (Carboxyl) | Strong Oxidizing Agents (e.g., NaClO₂) | wikipedia.org |

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ester linkage on the phosphorus atom, making it a key site for hydrolytic and transesterification reactions.

The hydrolysis of phosphinate esters like this compound yields the corresponding phosphinic acid—in this case, hydroxymethylphosphinic acid. This reaction can be catalyzed by either acid or base. nih.govmdpi.com The hydrolysis of P-esters is a crucial but often challenging transformation. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acids (e.g., concentrated HCl) and heat, the ester is cleaved. The mechanism typically begins with the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. youtube.combeilstein-journals.org For some phosphinates, an alternative pathway involving protonation of the ester oxygen followed by C-O bond cleavage can occur. nih.gov The most common procedure involves refluxing with a concentrated HCl solution. mdpi.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion acts as a nucleophile, directly attacking the electrophilic phosphorus atom. mdpi.com This process invariably proceeds through the cleavage of the P-O bond. nih.gov Alkaline hydrolysis can sometimes be slow at room temperature, requiring higher temperatures which might be too harsh for sensitive substrates. mdpi.com

Transesterification is the process of exchanging the ethoxy group with another alkoxy group by reacting the compound with a different alcohol (R'-OH). This reaction is an alternative to direct esterification for preparing different phosphinate esters. mdpi.com The reaction is typically performed with an excess of the new alcohol and often requires harsh conditions (high temperature) or catalysis (acid, base, or organometallic catalysts) to proceed efficiently. mdpi.com Microwave-assisted transesterification has been shown to be an effective method for similar H-phosphinate systems, allowing for quantitative conversions under sealed-vessel conditions. mdpi.com

Stability and Degradation Mechanisms (Chemical Pathways)

The primary chemical degradation pathway for this compound under environmental or physiological conditions is the hydrolysis of the phosphinate ester linkage. nih.gov As discussed, this cleavage can be promoted by acidic or basic conditions, leading to the formation of ethanol (B145695) and hydroxymethylphosphinic acid. The P-O-C bond is the most susceptible to cleavage. The phosphinate ester itself is generally stable under neutral conditions, but the presence of strong acids or bases, or potentially enzymes in biological systems, can accelerate its breakdown. The hydrolysis of phosphinate esters can be a slow process, often requiring optimized and sometimes harsh conditions to achieve completion. nih.govmdpi.com

Theoretical and Computational Investigations of Ethoxy Hydroxymethyl Phosphinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure, stability, and reactivity. However, for Ethoxy(hydroxymethyl)phosphinic acid, specific studies in this area appear to be absent from the current body of scientific literature.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding would reveal the nature of the covalent bonds within the molecule, the charge distribution, and the molecular orbitals. Such studies, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the molecule's reactivity and intermolecular interactions. At present, no specific data on the electronic structure of this compound has been found.

Conformational Analysis and Energy Landscapes

Organophosphorus compounds can exhibit complex conformational preferences due to the various substituents around the central phosphorus atom. A thorough conformational analysis of this compound would identify its most stable three-dimensional shapes and the energy barriers between different conformations. This information is crucial for understanding its biological activity and physical properties. However, no dedicated conformational analysis for this molecule has been published.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in experimental structure elucidation. Predicting the ¹H, ¹³C, and ³¹P NMR spectra of this compound would provide valuable reference data for its synthesis and characterization. Currently, no such specific predictive studies are available.

Reaction Mechanism Studies

Understanding the pathways and energetics of chemical reactions is key to optimizing synthetic routes and discovering new transformations. For this compound, detailed mechanistic studies are not present in the available literature.

Elucidation of Synthetic Pathways and Intermediates

While general methods for the synthesis of phosphinic acids and their derivatives are known, a specific computational elucidation of the synthetic pathways leading to this compound, including the structures of its transition states and intermediates, has not been reported. Such a study would provide a molecular-level understanding of its formation.

Kinetic and Thermodynamic Parameters of Transformations

The determination of kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies, provides quantitative insight into the feasibility and rate of chemical transformations. This data is essential for controlling the synthesis and predicting the stability of this compound. As with other computational aspects, these specific parameters have not been documented in the literature for this compound.

Molecular Modeling and Docking Studies (Theoretical Enzyme Interaction)

Theoretical investigations into how this compound interacts with enzymes are primarily based on its function as a transition-state analogue. The phosphinic acid group, with its tetrahedral geometry, is an excellent mimic of the transition states found in various enzymatic reactions, particularly the hydrolysis of peptides and esters. nih.govresearchgate.netnih.gov This characteristic makes it a prime candidate for the design of potent and specific enzyme inhibitors. tandfonline.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein's active site. nih.govmdpi.com In the case of this compound, docking studies would model its insertion into the active site of a target enzyme, such as a metalloprotease. The primary goal is to identify and quantify the interactions that stabilize the enzyme-inhibitor complex.

Key interactions that would be analyzed include:

Electrostatic and Coordinate Bonds: The negatively charged oxygen atoms of the phosphinate group are crucial for binding. In metalloenzymes, they can form strong coordinate bonds with the catalytic metal ion (e.g., Zn²⁺) in the active site. researchgate.netresearchgate.net

Hydrogen Bonding: The P-OH group and the hydroxymethyl group can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with amino acid residues in the enzyme's active site, such as histidine, arginine, or tyrosine. nih.govnih.gov

The output of such a study is typically a "docking score," which estimates the binding free energy, and a detailed map of the interactions. mdpi.comjocpr.com Molecular dynamics simulations can further be employed to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.gov

| Parameter | Value/Description |

|---|---|

| Predicted Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Interacting Residues (Amino Acid) | His142, His146, Glu166, Arg203, Tyr155 |

| Coordinate Bond | Phosphinate oxygens with catalytic Zn²⁺ ion |

| Hydrogen Bonds | P-OH with Glu166; -CH₂OH with Tyr155 |

| Electrostatic Interaction | Phosphinate oxygen with Arg203 |

| Hydrophobic Interaction | Ethoxy group with nonpolar pocket near Leu198 |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) and quantitative structure-activity relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. mdpi.comnih.gov These studies correlate changes in the chemical structure of a molecule with changes in its biological activity or chemical reactivity. nih.govnih.gov For this compound, such studies would provide critical insights for designing more effective enzyme inhibitors.

The investigation would involve synthesizing a series of analogues where the ethoxy and hydroxymethyl groups are systematically modified. The inhibitory activity of each analogue against a target enzyme would then be measured. The relationship between the structural modifications and the resulting activity is analyzed based on steric and electronic effects.

Electronic Effects: The electronic properties of the substituents attached to the phosphorus atom significantly influence the pKa of the phosphinic acid. researchgate.net Replacing the ethoxy group with more electron-withdrawing groups would increase the acidity of the P-OH moiety, potentially leading to stronger electrostatic interactions within the enzyme active site. Conversely, electron-donating groups would decrease acidity. These electronic effects can be quantified using parameters like the Hammett constant (σ). nih.gov

Steric Effects: The size and shape of the substituents are critical for a proper fit into the enzyme's binding pocket. wikipedia.org Steric hindrance can prevent an otherwise potent inhibitor from binding effectively. wikipedia.org By varying the size of the alkoxy group (e.g., from methoxy (B1213986) to butoxy) or modifying the hydroxymethyl group, the optimal size for binding can be determined. Steric effects are often quantified using parameters such as the Taft steric parameter (Es). wikipedia.org

A QSAR model can be developed by correlating the observed biological activity (e.g., IC₅₀) with these calculated physicochemical parameters. This allows for the prediction of the activity of novel, unsynthesized compounds. mdpi.com

| Analogue (R-P(O)(OH)CH₂OH) | Electronic Parameter (σ*) | Steric Parameter (Es) | Observed Activity (IC₅₀, nM) |

|---|---|---|---|

| R = Methoxy (-OCH₃) | +0.52 | -0.07 | 85 |

| R = Ethoxy (-OCH₂CH₃) | +0.49 | -0.38 | 50 |

| R = Isopropoxy (-OCH(CH₃)₂) | +0.45 | -0.85 | 120 |

| R = Trifluoroethoxy (-OCH₂CF₃) | +0.71 | -1.94 | 15 |

| R = Methyl (-CH₃) | 0.00 | -1.24 | 250 |

These theoretical and computational studies are indispensable for the rational design of drugs, providing a roadmap to enhance the potency and selectivity of phosphinic acid-based inhibitors like this compound. researchgate.net

Derivatives and Analogues of Ethoxy Hydroxymethyl Phosphinic Acid

Structural Modifications at the Phosphorus Center

The phosphorus atom in ethoxy(hydroxymethyl)phosphinic acid is a key site for structural variation. Altering the substituents directly attached to the phosphorus center can significantly impact the molecule's steric and electronic characteristics, as well as its stereochemical properties.

One of the fundamental modifications involves replacing one of the existing groups on the phosphorus atom with a different alkyl or aryl substituent. This is typically achieved through multi-step synthetic routes. For instance, instead of an ethoxy and a hydroxymethyl group, the phosphorus atom can be bonded to various combinations of alkyl and aryl groups. The synthesis of such analogues often involves the use of Grignard reagents or palladium-catalyzed cross-coupling reactions to form new phosphorus-carbon bonds. organic-chemistry.org

The introduction of bulky or electronically distinct groups can alter the compound's reactivity, solubility, and interaction with biological targets. For example, the incorporation of branched alkyl or aryl groups can lead to compounds with unique properties for applications like lanthanide extraction. researchgate.net Research has shown that phosphinic acids can be modified with various alkyl or aryl groups at the phosphorus atom, which provides an opportunity for fine-tuning the electronic and steric properties of the resulting molecules. beilstein-journals.org This is a distinct advantage over related carboxylic or phosphonic acids, where such direct modification at the core atom is not as straightforward. beilstein-journals.org

Table 1: Examples of Alkyl and Aryl Substituted Phosphinic Acids

| Compound Name | Structure | Description of Modification |

|---|---|---|

| (Branched alkyl)(aryl)phosphinic acid | R(Ar)P(O)OH (R=branched alkyl) | An example of introducing both an alkyl and an aryl group directly to the phosphorus center. researchgate.net |

| Arylhydroxymethylphosphinic acid | Ar(CH₂OH)P(O)OH | The ethoxy group is replaced by an aryl group, creating an aryl-substituted analogue. organic-chemistry.org |

This table is interactive and can be sorted by column.

The phosphorus atom in asymmetrically substituted phosphinic acids, such as this compound, is a stereogenic center. This gives rise to the possibility of enantiomers, which may exhibit different biological activities or properties. The synthesis of P-stereogenic phosphinic acids is a significant area of research, with methods developed to control the stereochemistry at the phosphorus atom. nih.gov

Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. For example, chiral phosphinic acid catalysts have been designed and synthesized for use in asymmetric reactions. nih.gov The separation of racemic secondary phosphine (B1218219) oxides, which are precursors to phosphinic acids, using chiral resolving agents like TADDOL derivatives, is another established method to obtain enantiomerically pure P-stereogenic compounds. researchgate.net These stereochemically defined phosphinic acids are valuable for creating compounds with specific three-dimensional arrangements, which is crucial for applications in asymmetric catalysis and drug design.

Modifications of the Hydroxymethyl Moiety

The hydroxymethyl (-CH₂OH) group is another key functional handle for derivatization, allowing for the introduction of various other functional groups to create a diverse library of analogues.

While this compound itself contains an alkoxy group (ethoxy), this subsection refers to analogues where the hydroxymethyl group is modified to an alkoxy group, or where the existing ethoxy group is replaced by a different one. The esterification of phosphinic acids is a common transformation. google.com For example, reacting a phosphinic acid with an alcohol under appropriate conditions can yield the corresponding ester. This allows for the introduction of a wide variety of alkoxy groups, from simple methoxy (B1213986) or propoxy groups to more complex and sterically hindered ones. Polymer-bound reagents have been effectively used for the esterification of phosphinic acids, yielding products in good yield and high purity. google.com

The hydroxymethyl group can be converted into other functional groups, such as aminoalkyl or thioalkyl moieties, leading to compounds with significantly different properties.

Aminoalkyl Analogues: The synthesis of α-amino-C-phosphinic acids and their derivatives is a well-established field. researchgate.net These compounds are analogues where the hydroxyl of the hydroxymethyl group is replaced by an amino group. One common synthetic route is the hydrophosphinylation of imines. researchgate.net For instance, the reaction of a phosphinate with a chiral N-sulfinylaldimine can produce optically enriched α-amino-C-phosphinic acids. researchgate.net These amino analogues are often studied as mimics of amino acids and have applications in the development of enzyme inhibitors. nih.gov

Thioalkyl Analogues: The replacement of the oxygen atom in the hydroxymethyl group with a sulfur atom yields a thioalkyl analogue. More commonly, the P=O oxygen is replaced by sulfur to create a phosphinothioic acid. researchgate.netnih.govnih.gov The synthesis of these thio-analogues can be achieved by reacting the corresponding phosphinic acid or its derivatives with sulfurizing agents like Lawesson's reagent. google.com These thiophosphinates are explored for their unique chemical reactivity and potential as pharmacological agents or as intermediates in organic synthesis. nih.gov

Table 2: Examples of Hydroxymethyl Moiety Modifications

| Analogue Type | General Structure | Description |

|---|---|---|

| Alkoxyalkylphosphinic acid ester | RO-CH₂(R'O)P(O)-R'' | The hydroxymethyl group is converted to an alkoxyalkyl group. |

| Aminoalkylphosphinic acid | H₂N-CH₂(EtO)P(O)OH | The hydroxyl group is replaced by an amino group. researchgate.net |

This table is interactive and can be sorted by column.

Alterations of the Ethoxy Group

The ethoxy group of this compound is an ester linkage that can be readily modified. This alteration is a crucial strategy for creating a diverse range of analogues. The process, known as transesterification, involves reacting the parent ester with a different alcohol, typically in the presence of an acid or base catalyst. youtube.com

Synthesis of Varied Alkoxyphosphinic Acid Derivatives

The synthesis of varied alkoxyphosphinic acid derivatives, which are structurally related to this compound, involves several established and innovative chemical strategies. These methods allow for the introduction of diverse alkyl and aryl groups, providing access to a wide range of compounds for further study. The formation of the core phosphinic acid structure and its subsequent esterification are key steps in these synthetic pathways.

A number of synthetic routes to H-phosphinates, the precursors to many phosphinic acid derivatives, have been developed from commercially available Grignard reagents and P(OR)₃. organic-chemistry.org An alternative approach uses ClP(OR)₂ instead of P(OR)₃, which has proven effective for creating sterically hindered products. organic-chemistry.org Transition metal catalysis, particularly with palladium, is a powerful tool for forming C-P bonds. Palladium catalysts can promote the addition of hypophosphorous derivatives like ROP(O)H₂ to alkenes and alkynes, often with high yields and regioselectivity. organic-chemistry.org For instance, the palladium-catalyzed allylation of H₃PO₂ with allylic alcohols directly produces allylic-H-phosphinic acids. organic-chemistry.org

Radical-initiated reactions offer another versatile method. A process initiated by Et₃B/O₂ facilitates the creation of phosphinic acid derivatives from hypophosphite salts or esters and alkenes under neutral, room-temperature conditions, tolerating a wide array of functional groups. organic-chemistry.org Furthermore, methods for the P-arylation of organophosphorus compounds containing a P-H bond have been developed using copper catalysis with inexpensive ligands such as proline. organic-chemistry.org

The table below summarizes several modern synthetic methods for preparing phosphinic acid derivatives.

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Anilinium hypophosphite and various aromatic electrophiles | Straightforward synthesis of monosubstituted phosphinic acids. | organic-chemistry.org |

| Grignard-Based Route | Grignard reagents and P(OR)₃ or ClP(OR)₂ | Simple, general route to H-phosphinates; effective for sterically hindered products. | organic-chemistry.org |

| Radical Addition | Hypophosphite salts/esters and alkenes (Et₃B/O₂ initiator) | Occurs at room temperature under neutral conditions; tolerates many functional groups. | organic-chemistry.org |

| Copper-Catalyzed P-Arylation | Organophosphorus compounds (with P-H) and arylating agents | Uses commercially available and inexpensive ligands like proline. | organic-chemistry.org |

| Palladium-Catalyzed Hydrophosphorylation | P(O)-H compounds and alkynes | Provides Markovnikov adducts with high regioselectivity for both aromatic and aliphatic alkynes. | organic-chemistry.org |

Introduction of Functionalized Ester Groups

The introduction of functionalized ester groups onto the phosphinic acid core is a critical step for modifying the properties of the parent compound, often to create prodrugs with enhanced absorption. nih.gov A highly efficient protocol for the esterification of phosphinic acids involves the use of standard peptide coupling reagents. nih.gov For example, aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and carbodiimide-based reagents such as DIC (N,N'-Diisopropylcarbodiimide) have been successfully employed to couple phosphinic acids with functionalized alcohols, including carbohydrates and flavonoids, affording the target esters in excellent yields. nih.gov

This strategy is particularly relevant for phosphinic-based drug candidates, which can suffer from limited membrane permeability and solubility due to the polar -P(O)(OH)- group. nih.gov By masking this polar group through esterification with moieties like flavonoids or carbohydrates, it is possible to create prodrugs that may have improved pharmacokinetic profiles. nih.gov

Another approach involves the tandem esterification of α-aminophosphinic and acrylic acids under silylating conditions, which then participate in a P-Michael reaction. mdpi.com This method serves as a valuable route for producing phosphinic dipeptide building blocks, which are essential for developing potent inhibitors of medicinally relevant enzymes. mdpi.com The use of silylating agents facilitates both the esterification and the subsequent conjugate addition in a one-pot fashion. mdpi.com

The table below lists reagents commonly used for the introduction of ester groups to phosphinic acids.

| Reagent Class | Example Reagent | Application | Reference |

|---|---|---|---|

| Aminium-Based Coupling Reagent | TBTU | Esterification of phosphinic acids with functionalized alcohols (e.g., flavonoids). | nih.gov |

| Carbodiimide-Based Coupling Reagent | DIC | Esterification of phosphinic acids with carbohydrates. | nih.gov |

| Silylating Agents | N,O-bis(trimethylsilyl)acetamide (BSA) | Used in tandem esterification/P-Michael reactions to form phosphinic dipeptides. | nih.gov |

| Chlorinating Agents | Thionyl chloride (SOCl₂) | Activates phosphinic acids for subsequent reaction with alcohols. | thieme-connect.de |

Phosphinic Acid Mimics in Pseudopeptide and Heterocyclic Systems

The phosphinic acid moiety is a highly effective structural mimic used in the design of bioactive molecules, particularly in the construction of pseudopeptides and the synthesis of novel heterocyclic systems. nih.govchim.it

As mimics, phosphinic peptides are peptide isosteres where a peptide bond is replaced by a non-hydrolyzable phosphinate group, such as -P(O)(OH)-CH₂-. ingentaconnect.comnih.gov This substitution effectively mimics the tetrahedral transition state of a scissile peptide bond during enzymatic hydrolysis. nih.govacs.org This property makes phosphinic acid-containing pseudopeptides potent transition-state analogue inhibitors of major enzyme classes, including zinc-metalloproteases and aspartic acid proteinases. nih.govingentaconnect.comacs.org The inhibitory mechanism involves the phosphinic oxyanion forming strong ionic interactions with the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site, while the rest of the pseudopeptide backbone engages in substrate-like interactions with the enzyme's specificity pockets. acs.orgresearchgate.net

In heterocyclic chemistry, the incorporation of the phosphinic acid group can lead to novel structures with interesting physicochemical properties. chim.it Synthetic methods have been developed to prepare heterocyclic substituted phosphinic acids, including derivatives of thiazole (B1198619) and quinoline. chim.it These syntheses often involve the addition of phosphorus nucleophiles to heterocyclic imines or other reactive intermediates. chim.it The development of P-heterocycles containing a phosphinate moiety, such as phospholes, has been achieved through methods like the McCormack reaction followed by esterification or by ring-closing metathesis. researchgate.net

Comparison with Phosphonic Acid Analogues and Isosteric Relationships

Phosphinic acids and their close relatives, phosphonic acids, are both widely used as bioisosteres of phosphates and carboxylic acids in medicinal chemistry. chim.itnih.gov The key difference lies in their structure: phosphonic acids contain one carbon-phosphorus (C-P) bond, while phosphinic acids contain two (C-P-C). nih.gov Both are considered nearly isosteric to phosphate (B84403) esters but are significantly more stable to chemical and enzymatic hydrolysis. nih.gov

The isosteric relationship stems from the tetrahedral geometry around the phosphorus atom, which mimics the geometry of the transition state of phosphate or carboxylate hydrolysis. chim.itresearchgate.net This structural similarity allows these analogues to bind to enzyme active sites that normally process phosphate- or carboxylate-containing substrates. nih.gov

However, there are important distinctions between them:

Acidity: Phosphinic acids are generally less acidic than phosphonic acids. acs.org In terms of acidity, phosphinic acids are considered to fall between carboxylic acids and phosphonic acids. acs.org The pKa values influence the ionization state of the molecule at physiological pH, which can have a profound impact on binding affinity and membrane permeability. researchgate.net

Structure and Binding: A phosphonic acid replaces a planar carboxylic group with a more bulky, dinegative (at physiological pH), tetrahedral phosphonic group. chim.it A phosphinic acid introduces a mononegative, tetrahedral group. This difference in charge and steric profile can lead to variations in biological activity. nih.gov

Biological Activity: The choice between a phosphinic and a phosphonic acid can significantly affect potency and selectivity. In one study on GABA receptor antagonists, the phosphinic acid analogue of isonipecotic acid was found to be a substantially more potent antagonist at GABA(C) receptors than its phosphonic acid counterpart. nih.gov

The table below provides a comparative overview of phosphinic and phosphonic acids as bioisosteres.

| Feature | Phosphinic Acids | Phosphonic Acids | Reference |

|---|---|---|---|

| Core Structure | R-P(O)(OH)-R' (two C-P bonds) | R-P(O)(OH)₂ (one C-P bond) | nih.gov |

| Mimicry | Transition state of peptide/phosphate hydrolysis | Phosphate group, transition state of carboxylates | researchgate.netnih.gov |

| Geometry | Tetrahedral | Tetrahedral | chim.it |

| Acidity | Monobasic (weaker than phosphonic acids) | Dibasic (stronger than phosphinic acids) | acs.org |

| Typical Charge at pH 7.4 | Mononegative | Predominantly dinegative | chim.itresearchgate.net |

| Key Application | Transition state analogue inhibitors of proteases | Phosphate mimics in enzyme inhibitors and antiviral drugs | ingentaconnect.comresearchgate.net |

Advanced Research Applications and Potential Areas for Investigation

Material Science Applications

In the field of material science, the dual functionality of ethoxy(hydroxymethyl)phosphinic acid allows for its use as both a reactive additive and a surface-modifying agent.

Phosphorus-based compounds are well-established as effective flame retardants for a variety of polymers, particularly those containing oxygen, such as polyesters, polyurethanes, and epoxy resins. cnrs.fr The mechanism of action for many phosphorus flame retardants involves activity in the condensed phase. cnrs.frresearchgate.net During pyrolysis, they can form phosphoric acid, which then esterifies and dehydrates the polymer, leading to the formation of a protective char layer. cnrs.frspecialchem.com This char layer insulates the underlying material from heat and oxygen, inhibiting further combustion. cnrs.fr

This compound can be reactively incorporated into polymer backbones. The hydroxymethyl group can react with polymer functional groups (e.g., hydroxyls, isocyanates), covalently bonding the phosphinic acid moiety into the polymer matrix. This integration offers a permanent flame-retardant effect that is not susceptible to leaching, a common issue with additive flame retardants. Organophosphorus compounds are recognized for their efficiency in promoting char formation. specialchem.comoaijse.com

Table 1: Comparison of Phosphorus-Based Flame Retardant Mechanisms

| Mechanism Type | Description | Key Intermediates/Products |

|---|---|---|

| Condensed Phase | Acts within the solid polymer. Promotes dehydration and charring, forming a protective insulating layer. cnrs.fr | Polyphosphoric acid, carbonaceous char. cnrs.fr |

| Gas Phase | Acts in the vapor phase above the burning material. Interrupts the combustion cycle by scavenging free radicals (e.g., H•, OH•). | Phosphorus-containing radicals. |

This table provides a generalized overview of flame retardant mechanisms.

The phosphinic acid group is a powerful anchoring group for modifying the surfaces of various materials, especially metals and their oxides. specificpolymers.com Phosphonic acids, which share the P-OH functionality, have demonstrated the ability to form stable, self-assembled monolayers (SAMs) on surfaces like titanium, aluminum, and steel. specificpolymers.com These layers are notably more resistant to hydrolysis than those formed from silanes or carboxylic acids. specificpolymers.com

This property is crucial for enhancing the adhesion between dissimilar materials. For instance, modifying the surface of an engineering plastic like polyetheretherketone (PEEK) with phosphonate (B1237965) groups has been shown to improve the adhesion of hydroxyapatite (B223615) coatings. researchgate.net This is particularly relevant in biomedical applications, where strong bonding between an implant and bone tissue is required. specificpolymers.com this compound could be similarly employed to functionalize surfaces, with the hydroxymethyl group providing a site for further chemical reactions or for promoting interaction with a polymer matrix. This can improve interfacial adhesion in fiber-reinforced composites or other hybrid materials. sruc.ac.ukpageplace.de

Coordination Chemistry Research

The phosphinic acid group is an effective ligand for a wide range of metal ions, making this compound a candidate for the design of novel coordination complexes.

Phosphinic acids are known to act as strong complexing agents for various metals. researchgate.netresearchgate.net The oxygen atom of the phosphoryl group (P=O) is a hard donor, readily coordinating to hard metal centers. The design of polydentate ligands incorporating phosphinic acid groups has led to the formation of stable metal-organic frameworks (MOFs) and other complex structures. stmarytx.eduresearchgate.net The presence of the ethoxy and hydroxymethyl groups on this compound offers additional possibilities for tuning the electronic and steric properties of the resulting metal complexes. umsl.edu These modifications can influence the coordination geometry, stability, and solubility of the complexes. For example, incorporating phosphonate groups into diimide ligands has been shown to increase the water solubility of the resulting metal complexes. stmarytx.edu

Table 2: Examples of Phosphinic/Phosphonic Acid-Based Ligands in Metal Complexation

| Ligand Type | Metal Ions Complexed | Application Area |

|---|---|---|

| Polyazacycloalkane with Phenylphosphinic Acid Donors | Copper(II), Gallium(III) | Chiral Complex Synthesis researchgate.net |

| 1-Hydroxy-1,1-bis(H-phosphinic acid) | Ca²⁺, Fe²⁺, Ni²⁺, Cu²⁺, Cr³⁺, La³⁺, Gd³⁺ | Aqueous Solution Complexation Studies researchgate.net |

| Phosphonate-Based Diimide Ligands | Various transition metals | Metal-Organic Frameworks stmarytx.edu |

The strong affinity of phosphinic and phosphonic acids for metal ions extends to radionuclides, making them valuable for applications in nuclear medicine. beilstein-journals.org Ligands capable of chelating radiometals are essential for the development of radiopharmaceuticals for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The stability of the metal-ligand complex is critical to prevent the release of the free radiometal in vivo. Phosphonate-containing ligands have been successfully used to complex radiometals like Lutetium-177 (¹⁷⁷Lu) for bone-targeting applications. beilstein-journals.org The ability of phosphonates to bind to bone mineral (hydroxyapatite) provides an additional targeting mechanism. specificpolymers.comnih.gov this compound could serve as a foundational structure for developing new chelators for radiometals, with the potential for conjugation to targeting vectors via its functional groups. specificpolymers.combeilstein-journals.org

Enzyme Inhibition Studies (Mechanistic and Structural Aspects)

Phosphinic acids are recognized as effective mimics of the tetrahedral transition states of various enzymatic reactions, particularly those involving hydrolysis. researchgate.netresearchgate.net This makes them valuable tools for studying enzyme mechanisms and for designing potent and specific inhibitors.

The phosphinic acid group is structurally similar to the tetrahedral intermediate formed during peptide bond hydrolysis by peptidases or ester hydrolysis by lipases. researchgate.net However, the P-C bond in a phosphinic acid is highly stable and resistant to enzymatic cleavage, making it an excellent transition-state analog inhibitor. researchgate.net These inhibitors bind tightly to the enzyme's active site but are not processed, effectively blocking the enzyme's function.

Catalysis Research (e.g., Organocatalysis or Ligand Development)

The field of catalysis continually seeks novel molecular architectures to serve as catalysts or ligands for metal-catalyzed reactions. Phosphorous-containing compounds, in particular, are central to catalysis due to the diverse electronic and steric properties of the phosphorus atom.

Organocatalysis: Chiral phosphoric acids have emerged as highly versatile and powerful tools in asymmetric organocatalysis, particularly for transfer hydrogenation reactions of C=N, C=O, and C=C double bonds. rsc.orgresearchgate.net These catalysts operate through hydrogen bonding interactions, activating substrates and controlling the stereochemical outcome of the reaction. While this compound is a phosphinic acid, not a phosphoric acid, the underlying principles of Brønsted acid catalysis could potentially be explored. However, its lower acidity compared to phosphoric acids would likely necessitate a different scope of applications or reaction mechanisms. The formation of catalyst aggregates, such as dimers, can significantly impact reaction rates and stereoselectivity in phosphoric acid catalysis, a phenomenon that would need to be investigated for phosphinic acid-based systems. rsc.org

Ligand Development: A more direct and promising application for this compound is in ligand development for transition-metal catalysis. The phosphinic acid moiety can act as a coordinating group for a metal center. Furthermore, the hydroxymethyl group provides a convenient handle for further functionalization, allowing the molecule to be incorporated into more complex ligand scaffolds. For instance, phosphonate groups have been added to diimide ligands to create water-soluble, hybrid metal-organic complexes with potential applications in energy production. stmarytx.edu

Research on similar structures, such as arylhydroxymethylphosphinic acid derivatives, has been driven by their utility as synthetic intermediates. organic-chemistry.org Palladium(0)-catalyzed reactions are commonly used to create C-P bonds, forming the phosphinic acid backbone which can then be incorporated into larger molecular systems. organic-chemistry.org The synthesis of phosphinic acid derivatives often involves the hydrophosphinylation of alkenes or alkynes, or cross-coupling reactions, highlighting established routes to create diverse phosphinic acid-based structures for screening as potential ligands. organic-chemistry.org

The table below outlines potential catalytic roles based on the functional groups of this compound, drawing parallels from related phosphorus compounds.

| Functional Group | Potential Catalytic Role | Rationale based on Analogous Compounds |

| Phosphinic Acid Moiety | Brønsted Acid Catalyst | By analogy to phosphoric acid organocatalysts, though likely with different activity/selectivity profiles. rsc.orgresearchgate.net |

| Phosphinyl Group (P=O) | Metal Coordination Site / Ligand Anchor | The phosphorus center can coordinate with transition metals, forming the core of a catalyst ligand. |

| Hydroxymethyl Group (-CH₂OH) | Synthetic Handle for Ligand Elaboration | Can be esterified or etherified to attach the phosphinic acid to a larger chiral scaffold or polymer support. nih.gov |

| Ethoxy Group (-OCH₂CH₃) | Electronic/Steric Tuning | Modifies the electronic properties and steric bulk around the phosphorus center, influencing catalytic activity and selectivity. |

Prodrug Chemistry Concepts (Chemical Strategies for Enhanced Delivery)

Phosphinic acid derivatives are recognized for their ability to act as transition-state analogues and mimics of carboxylic acids or phosphates in biological systems, making them valuable pharmacophores in drug discovery. researchgate.netxjtlu.edu.cn However, the polar and ionizable nature of the phosphinic acid group often leads to poor membrane permeability and low oral bioavailability. researchgate.net Prodrug strategies are therefore essential to mask this polar group temporarily, facilitating its transport across biological membranes before releasing the active drug in vivo.

The structure of this compound contains two key sites for prodrug modification: the acidic P-OH group and the C-CH₂OH group.

Esterification of the Phosphinic Acid: The most common strategy for phosphinic and phosphonic acid-based drugs is esterification to mask the negative charge. nih.govnih.gov These ester prodrugs are designed to be cleaved in vivo by cellular enzymes (e.g., esterases) to release the parent drug. A variety of ester motifs have been explored to enhance the efficacy of phosphinate drugs. nih.gov

Leveraging the Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) is a versatile functional group in prodrug design. nih.gov It can be esterified to create a dual-prodrug or to attach promoieties that target specific transporters. This approach has been used successfully for other drug classes. For example, hydroxymethylation is a key step in creating prodrugs of 5-fluorouracil (B62378) to target the monocarboxylate transporter 1 (MCT1) for improved oral absorption. nih.gov For this compound, this group could be acylated to form an acyloxymethyl derivative, which can be designed to undergo enzymatic cleavage.

Common Prodrug Strategies for Phosphinic Acids: The table below details established chemical strategies that could be applied to this compound to improve its pharmacokinetic profile.

| Prodrug Strategy | Description | Rationale for Application | Relevant Examples from Literature |

| Alkyl Esters | The acidic proton is replaced with a simple alkyl group (e.g., ethyl, isopropoxycarbonyl). | Masks the negative charge, increasing lipophilicity and passive diffusion across membranes. researchgate.net | Adefovir dipivoxil, Tenofovir disoproxil fumarate (B1241708) (phosphonate examples). lew.ro |

| Acyloxyalkyl Esters | An acyloxymethyl (e.g., pivaloyloxymethyl - POM) or acyloxybenzyl group is attached to the phosphorus. | These are cleaved in two steps: enzymatic removal of the acyl group, followed by spontaneous release of the phosphinic acid. researchgate.netacs.org | POM and isopropoxycarbonyloxymethyl (POC) prodrugs of acyclic nucleoside phosphonates. researchgate.netfrontiersin.org |

| CycloSal Prodrugs | A cyclic salicylic (B10762653) acid-derived moiety is attached to the phosphorus, creating a cyclic phosphonate or phosphinate ester. | Designed to undergo pH-dependent chemical hydrolysis rather than enzymatic cleavage, which can offer a different release profile. acs.org | Applied to nucleoside phosphonates to bypass enzymatic degradation pathways. acs.org |

| Glycosyl Esters | A carbohydrate molecule is linked to the phosphinic acid via an ester bond. | Aims to improve solubility and potentially target glucose transporters. The byproducts of cleavage are natural metabolites. researchgate.netnih.gov | A glycosyl ester of the MMP inhibitor RXP03 was synthesized to improve its properties. researchgate.net |

| Amino Acid Phosphoramidates | An amino acid is linked to the phosphorus via a P-N bond. | Can target peptide transporters for active uptake and often show enhanced cell permeability. | A well-established strategy for nucleoside phosphonate antivirals like Sofosbuvir. frontiersin.org |

The development of phosphinic acid prodrugs is a mature field, and the strategies outlined provide a clear roadmap for how a molecule like this compound could be modified for potential therapeutic applications. nih.govresearchgate.net The presence of both the phosphinic acid and hydroxymethyl functionalities offers a dual opportunity for creating advanced prodrugs with tailored release characteristics and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of hydroxymethyl phosphinates and related compounds often involves multi-step processes with drawbacks such as significant heat release and the generation of by-products. lew.ro Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic methodologies.

A significant advancement would be the adaptation of microfluidic reactor technology for the synthesis of ethoxy(hydroxymethyl)phosphinic acid. lew.ro Continuous-flow microreactors offer superior control over reaction parameters like temperature and pressure, leading to enhanced heat and mass transfer. lew.ro This approach has been successfully used to produce similar hydroxymethyl phosphonates with high yields (>94%) and purity (>99%), while minimizing waste and enabling safer, continuous production. lew.ro Investigating the direct synthesis of this compound via a controlled, one-pot reaction between a suitable phosphinate precursor, formaldehyde, and ethanol (B145695) within a microfluidic system represents a promising and sustainable alternative to conventional batch processing.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is primarily dictated by its phosphinic acid and hydroxymethyl groups. However, its potential in less conventional chemical transformations is an area ripe for exploration. Future studies could focus on leveraging its unique structure for applications in catalysis and materials science.

For instance, phosphinic acids can act as ligands for a wide variety of metal ions, forming metal phosphonates that are useful in materials chemistry. researchgate.net Research could explore the coordination chemistry of this compound with various transition metals. The presence of both the phosphinic acid and the hydroxyl group could allow it to act as a bidentate or bridging ligand, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or sorption properties. Another avenue is its use in creating heterosupramolecular structures through non-covalent interactions, which could be applied in sensing or molecular recognition. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Transient Species

Understanding the mechanism of reactions involving this compound requires the ability to detect and characterize short-lived intermediates. While standard techniques like NMR and mass spectrometry are used to confirm final product structures, advanced methods are needed to elucidate reaction pathways. researchgate.net

Future research should employ time-resolved spectroscopic techniques to study the kinetics and mechanisms of its reactions. For example, monitoring reactions using in-situ ³¹P NMR spectroscopy can provide real-time data on the transformation of the phosphorus center, similar to how it has been used to observe the protonation of phosphate (B84403) esters. beilstein-journals.org This could be crucial for understanding its behavior in phosphorylation reactions or its decomposition pathways. Furthermore, employing techniques like cryo-spray mass spectrometry could enable the capture and structural analysis of transient intermediates that are unstable under standard conditions, providing direct evidence for proposed reaction mechanisms.

Theoretical Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools for predicting the properties of yet-to-be-synthesized molecules, guiding experimental work toward the most promising candidates. researchgate.net Density Functional Theory (DFT) is a particularly effective method for evaluating molecular properties relevant to various applications. researchgate.netresearchgate.net

Future theoretical studies should focus on creating a library of virtual derivatives of this compound and calculating their key properties. By systematically modifying the ethoxy and hydroxymethyl groups, it would be possible to screen for derivatives with enhanced characteristics, such as improved thermal stability for use as flame retardants, or specific electronic properties for applications in molecular electronics. researchgate.net Such computational screening can save significant time and resources in the laboratory. researchgate.net

Below is an interactive table showcasing a hypothetical set of calculated properties for designed derivatives using DFT, which could guide future synthesis efforts.

| Derivative Name | Modification | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| Derivative A | Replace -OH with -NH2 | -6.2 | 1.5 | 7.7 | Chelating Agent |

| Derivative B | Replace Ethyl with Phenyl | -7.1 | -0.5 | 6.6 | Fire Retardant |

| Derivative C | Add a second -OH group | -6.5 | 1.8 | 8.3 | Surface Modifier |

| Derivative D | Polymerize via -OH group | -6.8 | 1.2 | 8.0 | Polymer Additive |

Application in Emerging Areas of Chemical Science

The structural features of this compound make it a candidate for several emerging applications beyond its traditional roles. Phosphonic and phosphinic acids are increasingly used for their bioactive properties, in materials science, and for the functionalization of surfaces. beilstein-journals.org

A key unexplored avenue is its potential as a functional building block in materials science. Phosphonic acids are known to strongly bind to metal oxide surfaces, making them excellent candidates for modifying the surfaces of materials like titania or zirconia for applications in chromatography or catalysis. beilstein-journals.org The hydroxymethyl group offers a convenient handle for further chemical modification after surface attachment. Additionally, the class of organophosphorus compounds, in general, is investigated for use as flame retardants in polymer composites. researchgate.net Research into the efficacy of this compound and its derivatives as intumescent flame retardants for advanced composites is a commercially relevant and scientifically interesting direction.

The table below summarizes potential emerging applications and the key molecular features that make them viable.

| Emerging Application Area | Relevant Molecular Feature(s) | Rationale for Exploration |

| Surface Functionalization | Phosphinic acid group | Strong binding affinity to metal oxide surfaces for creating hybrid materials. beilstein-journals.org |

| Flame Retardants | Phosphorus and hydroxyl content | Potential to act as an intumescent agent, forming a protective char layer upon heating. researchgate.net |

| Supramolecular Chemistry | H-bonding (P-OH, C-OH) | Can participate in forming complex, self-assembled structures with specific functions. beilstein-journals.org |